2-methyl-1-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole
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Overview
Description
2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline is a compound belonging to the indole derivatives family. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
The synthesis of 2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline typically involves the reaction of 2-methylindoline with 3-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline include other indole derivatives such as:
2-methylindoline: A precursor in the synthesis of 2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline.
3-nitrobenzenesulfonyl chloride: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
The uniqueness of 2-methyl-1-[(3-nitrophenyl)sulfonyl]indoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C15H14N2O4S |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-methyl-1-(3-nitrophenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14N2O4S/c1-11-9-12-5-2-3-8-15(12)16(11)22(20,21)14-7-4-6-13(10-14)17(18)19/h2-8,10-11H,9H2,1H3 |
InChI Key |
RUNXNYLXDLFKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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